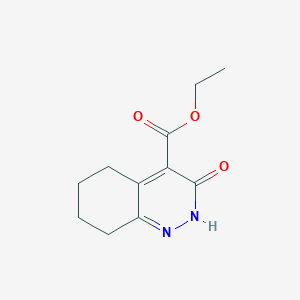
OC=1N=NC=2Ccccc=2C=1C(=O)occ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OC=1N=NC=2Ccccc=2C=1C(=O)occ is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 2,5-dimethoxy-4-bromoamphetamine (DOB) and belongs to the class of phenethylamine hallucinogens.
作用機序
The mechanism of action of OC=1N=NC=2Ccccc=2C=1C(=O)occ is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. The activation of this receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other phenethylamine hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, altered sense of time, and synesthesia. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The advantages of using OC=1N=NC=2Ccccc=2C=1C(=O)occ in lab experiments include its ability to induce altered states of consciousness, which can be useful for studying the role of serotonin receptors in the brain. However, the limitations of using this compound include its potential for abuse and its potential to cause adverse effects in humans. Therefore, caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of OC=1N=NC=2Ccccc=2C=1C(=O)occ. One direction is to study its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study the effects of this compound on different serotonin receptor subtypes and their involvement in the regulation of mood, cognition, and behavior. Additionally, more research is needed to understand the long-term effects of this compound on the brain and its potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential for abuse and adverse effects in humans.
合成法
The synthesis of OC=1N=NC=2Ccccc=2C=1C(=O)occ involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromo-2,5-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
OC=1N=NC=2Ccccc=2C=1C(=O)occ has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and can induce altered states of consciousness. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
ethyl 3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)12-13-10(9)14/h2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZAFSVMCDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)


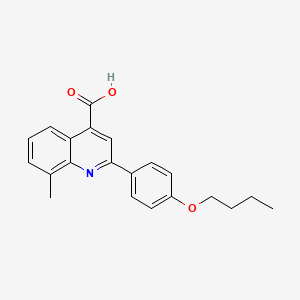
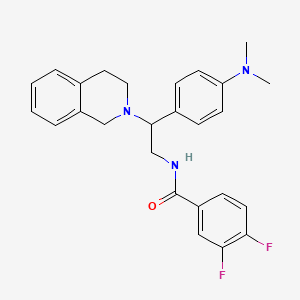
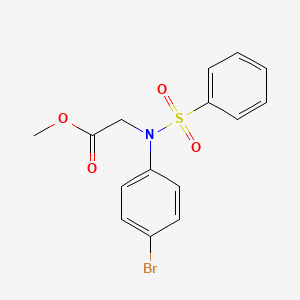
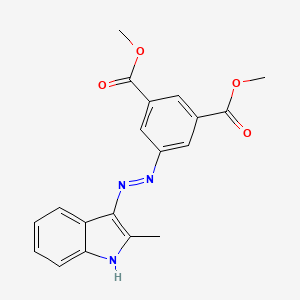
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
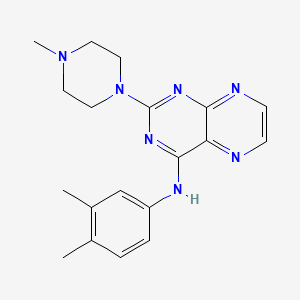
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)
![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)
![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)